molecular formula C12H14ClFN2O2 B396183 N-{[(5-fluoro-2-methylanilino)carbonyl]oxy}-2-methylpropanimidoyl chloride

N-{[(5-fluoro-2-methylanilino)carbonyl]oxy}-2-methylpropanimidoyl chloride

Cat. No.: B396183
M. Wt: 272.7g/mol
InChI Key: IPWGXHOJRNOZAV-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(5-fluoro-2-methylanilino)carbonyl]oxy}-2-methylpropanimidoyl chloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a fluoro-substituted aniline group, a carbonyl group, and a propanimidoyl chloride moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(5-fluoro-2-methylanilino)carbonyl]oxy}-2-methylpropanimidoyl chloride typically involves multiple steps. One common method starts with the preparation of 5-fluoro-2-methylaniline, which is then reacted with phosgene to form the corresponding isocyanate. This intermediate is further reacted with 2-methylpropanimidoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{[(5-fluoro-2-methylanilino)carbonyl]oxy}-2-methylpropanimidoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different substituents replacing the chloride group .

Scientific Research Applications

N-{[(5-fluoro-2-methylanilino)carbonyl]oxy}-2-methylpropanimidoyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including as an anti-cancer agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-{[(5-fluoro-2-methylanilino)carbonyl]oxy}-2-methylpropanimidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted aniline group can form strong interactions with active sites, while the carbonyl and propanimidoyl chloride moieties can participate in covalent bonding or other interactions that modulate the activity of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .

Properties

Molecular Formula

C12H14ClFN2O2

Molecular Weight

272.7g/mol

IUPAC Name

[(Z)-(1-chloro-2-methylpropylidene)amino] N-(5-fluoro-2-methylphenyl)carbamate

InChI

InChI=1S/C12H14ClFN2O2/c1-7(2)11(13)16-18-12(17)15-10-6-9(14)5-4-8(10)3/h4-7H,1-3H3,(H,15,17)/b16-11-

InChI Key

IPWGXHOJRNOZAV-WJDWOHSUSA-N

SMILES

CC1=C(C=C(C=C1)F)NC(=O)ON=C(C(C)C)Cl

Isomeric SMILES

CC1=C(C=C(C=C1)F)NC(=O)O/N=C(/C(C)C)\Cl

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)ON=C(C(C)C)Cl

Origin of Product

United States

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